molecular formula C18H21N3O4 B2702245 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034246-63-2

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2702245
CAS No.: 2034246-63-2
M. Wt: 343.383
InChI Key: FAIUKBADBDNJCM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a pyrrolidinyl group, and a pyrimidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be introduced through the reaction of a suitable amine with a halogenated precursor under basic conditions.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group is often introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with an appropriate leaving group on the intermediate.

    Coupling with the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group with the pyrrolidinyl-pyrimidinyl intermediate, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring and the pyrimidinyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyrimidinyl group, which may result in different biological activities and chemical reactivity.

    2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with a pyridinyl group instead of a pyrimidinyl group, potentially leading to variations in binding affinity and selectivity.

Uniqueness

The presence of both the pyrimidinyl and pyrrolidinyl groups in 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone imparts unique chemical and biological properties. This combination allows for diverse interactions with biological targets and can enhance the compound’s stability, solubility, and overall efficacy in various applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-4-3-13(9-16(15)24-2)10-18(22)21-8-6-14(11-21)25-17-5-7-19-12-20-17/h3-5,7,9,12,14H,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIUKBADBDNJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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